molecular formula C27H22O4 B7756594 9-[2-(4-biphenylyl)-2-oxoethoxy]-7-methyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one

9-[2-(4-biphenylyl)-2-oxoethoxy]-7-methyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one

Cat. No.: B7756594
M. Wt: 410.5 g/mol
InChI Key: NLQLLZQPLAZRST-UHFFFAOYSA-N
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Description

The compound 9-[2-(4-biphenylyl)-2-oxoethoxy]-7-methyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one is a coumarin derivative characterized by a dihydrocyclopenta[c]chromenone core. This structure is substituted at the 9-position with a 2-(4-biphenylyl)-2-oxoethoxy group and at the 7-position with a methyl group. The biphenylyl moiety introduces enhanced aromaticity and steric bulk, which may influence its physicochemical properties and biological interactions. Coumarins are widely studied for their diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial effects, often modulated by substituent variations .

Properties

IUPAC Name

7-methyl-9-[2-oxo-2-(4-phenylphenyl)ethoxy]-2,3-dihydro-1H-cyclopenta[c]chromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H22O4/c1-17-14-24(26-21-8-5-9-22(21)27(29)31-25(26)15-17)30-16-23(28)20-12-10-19(11-13-20)18-6-3-2-4-7-18/h2-4,6-7,10-15H,5,8-9,16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLQLLZQPLAZRST-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C3=C(CCC3)C(=O)O2)C(=C1)OCC(=O)C4=CC=C(C=C4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H22O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

The structural analogs of this compound differ primarily in the substituents attached to the 2-oxoethoxy group. Below is a detailed comparison based on molecular features, physicochemical properties, and inferred biological implications.

Structural and Molecular Comparisons

Table 1: Key Structural and Molecular Features
Compound Name Substituent (R) Molecular Formula Molecular Weight (g/mol) Notable Features
9-[2-(4-Biphenylyl)-2-oxoethoxy]-7-methyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one 4-Biphenylyl C₂₆H₂₂O₄* 398.45 (estimated) Enhanced aromatic stacking; high lipophilicity
9-[2-(4-Fluorophenyl)-2-oxoethoxy]-7-methyl-... () 4-Fluorophenyl C₂₂H₁₇FO₄ 364.37 Electronegative fluorine may improve binding affinity; moderate solubility
9-[2-(4-Methoxyphenyl)-2-oxoethoxy]-7-methyl-... () 4-Methoxyphenyl C₂₂H₂₀O₅ 364.40 Methoxy group enhances solubility (electron-donating); lower logP
9-[2-(4-Chlorophenyl)-2-oxoethoxy]-7-methyl-... () 4-Chlorophenyl C₂₁H₁₇ClO₄ 368.82 Chlorine increases lipophilicity; potential metabolic stability
9-[(3,4-Dichlorobenzyl)oxy]-7-methyl-... () 3,4-Dichlorobenzyl C₂₂H₁₇Cl₂O₄ 431.28 Dichloro substituents enhance stability; high steric bulk

*Estimated based on structural similarity to analogs.

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